

Spectroscopic Profile of 4-Amino-1-benzylpiperidine-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-1-benzylpiperidine-4-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Amino-1-benzylpiperidine-4-carbonitrile** (CAS No: 136624-42-5), a molecule of interest in synthetic and medicinal chemistry. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside detailed experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

While specific, experimentally verified spectra for **4-Amino-1-benzylpiperidine-4-carbonitrile** are not widely available in public spectral databases, the following tables summarize the expected and, where available, reported data. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
Data not publicly available	Aromatic-H				
-CH ₂ - (benzyl)					
Piperidine-H					
-NH ₂					

¹³ C NMR	Chemical Shift (δ, ppm)	Assignment
Data not publicly available	Aromatic-C	
-CN (nitrile)		
-C-NH ₂ (quaternary)		
-CH ₂ - (benzyl)		
Piperidine-C		

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not publicly available	N-H stretch (amine)
C-H stretch (aromatic/aliphatic)	
C≡N stretch (nitrile)	
C=C stretch (aromatic)	
C-N stretch	

Mass Spectrometry (MS)

Technique	Ionization Mode	Calculated m/z	Observed m/z
ESI-FTMS	Positive	[M+H] ⁺ : 216.1549	Data not publicly available

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and spectroscopic characterization of **4-Amino-1-benzylpiperidine-4-carbonitrile**.

Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile

A documented synthesis involves a Strecker reaction starting from N-Benzyl-4-piperidone.[1]

Procedure:

- To a stirred solution of ammonium chloride (1.3 eq) in an aqueous ammonia solution (25% NH₃ in water, 20.0 eq), sodium cyanide (1.25 eq) is carefully added.
- A solution of N-Benzyl-4-piperidone (1.0 eq) is then added dropwise to the mixture over a period of 30 minutes.
- The reaction is stirred as it proceeds, leading to the formation of **4-Amino-1-benzylpiperidine-4-carbonitrile**. [1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

- ¹H NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 300 MHz. [1]
- ¹³C NMR spectra are acquired at 100 MHz on the same instrument. [1]
- Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. [1]

Mass Spectrometry (MS):

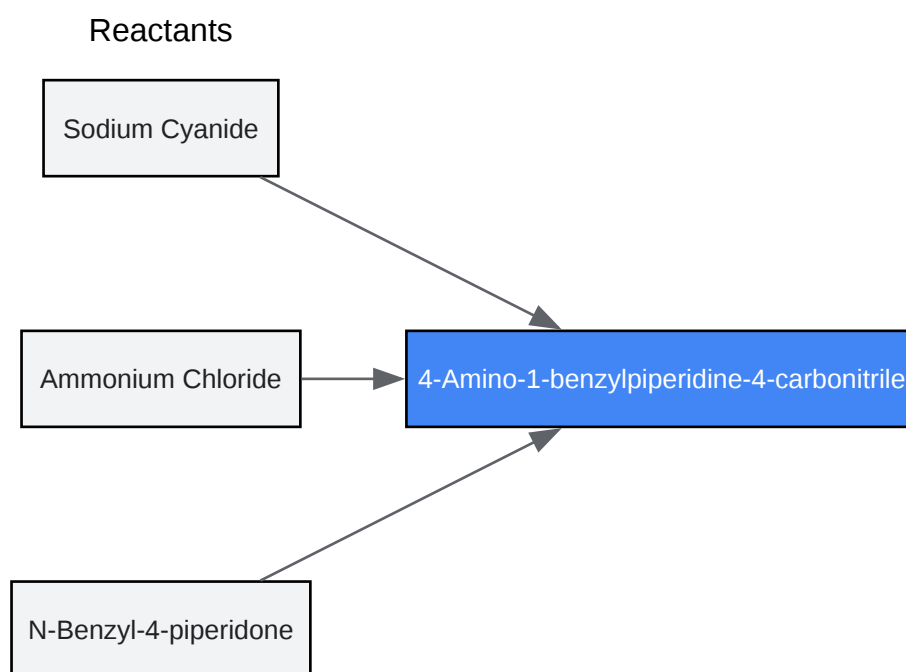
- High-resolution mass spectra are obtained using an ESI-FTMS (Electrospray Ionization - Fourier Transform Mass Spectrometry) instrument, such as a Thermo LTQ Orbitrap.[1] This technique provides high-accuracy mass measurements, which are critical for confirming the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy:

- IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.

Visualized Synthetic Pathway

The synthesis of **4-Amino-1-benzylpiperidine-4-carbonitrile** can be visualized as a one-pot reaction involving three key components.



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Caption: Synthetic route to **4-Amino-1-benzylpiperidine-4-carbonitrile**.

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References

- 1. spectrabase.com [spectrabase.com]
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